molecular formula C23H29NO6 B13383366 1-(2-ethylphenoxy)-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-2-ol;oxalic acid

1-(2-ethylphenoxy)-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-2-ol;oxalic acid

Katalognummer: B13383366
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: XTBQNQMNFXNGLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 1-(2-ethylphenoxy)-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-2-ol oxalate (commonly referred to as SR59230A) is a chiral aryloxypropanolamine derivative with a stereospecific configuration: the (2S)-propanol and (1S)-tetrahydronaphthalenyl groups are critical for its pharmacological activity . It exists as an oxalate salt (1:1 ratio), enhancing its solubility and stability for experimental use . SR59230A is a well-characterized β3-adrenoceptor (β3-AR) antagonist with moderate affinity for β1- and β2-AR subtypes .

SR59230A has been pivotal in elucidating β3-AR roles in metabolic regulation, thermogenesis, and gastrointestinal motility. For example, it inhibits β3-AR-mediated activation of brown adipose tissue (BAT) non-shivering thermogenesis (NST) in vivo and demonstrates ligand-directed signaling bias, favoring p38 MAPK over cAMP pathways under low receptor density conditions .

Eigenschaften

IUPAC Name

1-(2-ethylphenoxy)-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-2-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.C2H2O4/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20;3-1(4)2(5)6/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBQNQMNFXNGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2-ethylphenoxy)-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-2-ol;oxalic acid, commonly referred to as SR 59230A, is a compound of significant interest due to its biological activity, particularly as a selective antagonist of β3-adrenoceptors. Understanding its biological activity is crucial for potential therapeutic applications, especially in cardiovascular and metabolic disorders.

  • Chemical Name : 1-(2-ethylphenoxy)-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propan-2-ol oxalic acid
  • Molecular Formula : C23H29NO6
  • Molecular Weight : 415.49 g/mol
  • CAS Number : 174689-39-5
  • Solubility : Soluble in DMSO (>10 mg/mL) .
PropertyValue
Molecular FormulaC23H29NO6
Molecular Weight415.49 g/mol
SolubilityDMSO: >10 mg/mL
ColorWhite
Storage ConditionsInert atmosphere, Room Temperature

SR 59230A is primarily recognized as a potent and selective β3-adrenoceptor antagonist . Its IC50 values indicate a high affinity for β3 receptors (40 nM), while it exhibits lower affinities for β1 (408 nM) and β2 (648 nM) receptors . This selectivity makes it a valuable tool in studying β3-adrenoceptor functions and their implications in various physiological processes.

Therapeutic Potential

Research has indicated that SR 59230A may improve cardiac function in models of heart failure. Its role as a β3-adrenoceptor antagonist can potentially lead to enhanced lipolysis and thermogenesis, making it a candidate for treating metabolic disorders .

Case Studies and Research Findings

  • Cardiac Function Improvement : In studies involving rat models of heart failure, SR 59230A demonstrated the ability to enhance cardiac output and reduce myocardial oxygen consumption. This suggests its potential utility in managing heart failure symptoms .
  • Adipose Tissue Regulation : Research shows that SR 59230A can influence adipocyte function by promoting lipolysis through β3-adrenoceptor inhibition, which could be beneficial in obesity management .
  • Hyperthermia Studies : The compound has been utilized in hyperthermia research, where its antagonistic properties on β3-adrenoceptors were linked to thermoregulation mechanisms .

Table 2: Summary of Biological Activities

ActivityDescriptionReference
β3-Adrenoceptor AntagonismPotent inhibitor with IC50 of 40 nM
Cardiac FunctionImproves cardiac output in heart failure models
Lipolysis PromotionEnhances fat breakdown in adipocytes
Hyperthermia ResearchInvestigated for role in thermoregulation

Wissenschaftliche Forschungsanwendungen

The compound (2R)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol; oxalic acid is a complex organic molecule with a molecular weight of approximately 415.5 g/mol. It is characterized by a tetrahydronaphthalene moiety and an ethylphenoxy group. Research suggests that this compound has potential pharmacological applications, especially in modulating biological pathways related to endothelial function and cardiovascular health.

(2R)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol; oxalic acid Applications

  • Pharmacological Applications Research indicates the compound exhibits significant biological activity, particularly in cardiovascular health and endothelial function modulation.
  • Synthesis Methods The synthesis of the compound can be achieved through several methods.
  • Potential Applications The compound has potential applications in various fields.
  • Interaction Studies Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary findings suggest interactions with various biological elements.

Several compounds share structural similarities with (2R)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol; oxalic acid. These include:

  • 1-(2-Ethylphenoxy)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol, which has similar phenoxy and tetrahydronaphthalene groups but lacks the oxalic acid moiety.
  • 3-(1-Aminobenzyl)-propan-2-ol, which contains an amino group but lacks the phenoxy group and has a different pharmacological profile.
  • 4-(2-Ethylphenyl)butanamide, which has a similar ethylphenyl structure but features an amide instead of alcohol functionality.

Vergleich Mit ähnlichen Verbindungen

Table 1: Receptor Binding Affinities and Selectivity of β3-AR Ligands

Compound β3-AR (nM) β1-AR (nM) β2-AR (nM) Selectivity (β3 vs. β1/β2) Functional Role
SR59230A (Antagonist) 3–5 390–467 >99 >20-fold vs. β1; >20-fold vs. β2 β3-AR antagonist
CL316243 (Agonist) 0.5–1 >10,000 >10,000 >1,000-fold β3-AR agonist (cAMP pathway)
BRL37344 (Agonist) 10–20 200–300 500–700 ~10–30-fold Rodent-specific β3-AR agonist
L-748,337 (Antagonist) 4.0 390 204 ~100-fold vs. β1; ~50-fold vs. β2 Human β3-AR antagonist

Key Findings:

Selectivity: SR59230A exhibits moderate selectivity for β3-AR over β1/β2 subtypes, though less pronounced than CL316243 (a highly selective agonist) . L-748,337, a structural analog, shows superior selectivity for human β3-AR (~100-fold over β1) due to 3'-phenoxy substitutions .

Functional Effects :

  • SR59230A acts as a competitive antagonist , blocking agonist-induced lipolysis in adipocytes and reversing β3-AR-mediated ileum relaxation .
  • CL316243 and BRL37344 are full agonists but differ in species specificity; BRL37344 is ineffective in primates, whereas CL316243 activates primate β3-AR .

Signaling Bias :

  • SR59230A exhibits ligand-directed signaling , favoring p38 MAPK activation over cAMP in low β3-AR-expressing cells, unlike CL316243, which predominantly stimulates cAMP .

Structural and Therapeutic Implications

  • SR59230A vs. Aryloxypropanolamine Derivatives: SR59230A shares the aryloxypropanolamine backbone with BRL37344 and L-748,336. However, its tetrahydronaphthalenylamino group confers distinct stereochemical constraints, enhancing β3-AR antagonism . In contrast, BRL37344 lacks this moiety, contributing to its agonist profile .
  • Therapeutic Potential: SR59230A is used to study metabolic disorders (e.g., obesity) and thermoregulation . CL316243 and L-748,337 are explored for diabetes and overactive bladder, respectively .

Vorbereitungsmethoden

Synthesis of the Tetrahydronaphthalene Amine Intermediate

Methodology:

  • Starting Material: Naphthalene derivatives.
  • Reaction: As per Bredikhina et al., a Mitsunobu reaction is employed to convert diols into stereochemically pure epoxy derivatives, which are then reduced or cyclized to form the tetrahydronaphthalene core.

Reaction Scheme:

Naphthalene derivative → (Mitsunobu reaction) → Epoxy intermediate → Reduction/cyclization → Tetrahydronaphthalene amine

Key Conditions:

  • Use of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in the Mitsunobu reaction.
  • Mild reducing agents like sodium borohydride for epoxy reduction.

Research Findings:

  • The stereoisomeric purity is achieved via spontaneous resolution or chiral catalysts, as demonstrated in the synthesis of stereoisomers of β3-adrenoceptor antagonists.

Formation of the Phenoxy Linkage

Methodology:

  • Starting Material: 2-ethylphenol or 2-ethylphenol derivatives.
  • Reaction: Nucleophilic aromatic substitution or Williamson ether synthesis to attach the phenoxy group to the appropriate precursor.

Reaction Conditions:

  • Use of potassium carbonate as base.
  • Heating in an aprotic solvent like acetone or dimethylformamide (DMF).
  • Catalysis with copper or other transition metals can be employed to enhance yields.

Research Findings:

  • The phenoxy linkage formation is optimized at elevated temperatures (~80-120°C) with high regioselectivity, as detailed in patent WO2011161427A2.

Construction of the Propanol Side Chain with Amino Group

Methodology:

  • Starting Material: 1,2-epoxypropane derivatives or chlorohydrins.
  • Reaction: Nucleophilic substitution with amino compounds, followed by stereoselective reduction.

Reaction Scheme:

Epoxypropane derivative + amino precursor → Nucleophilic ring opening → Amino-propanol intermediate

Research Findings:

  • The stereochemistry of the amino group is controlled via chiral catalysts or chiral auxiliaries, as shown in the synthesis of related β-adrenoceptor antagonists.

Coupling of the Tetrahydronaphthalene Amine with the Propanol Linker

Methodology:

  • Reaction: Reductive amination or peptide coupling techniques.
  • Conditions: Use of reducing agents like sodium cyanoborohydride or catalytic hydrogenation.

Research Findings:

  • The coupling step is optimized for stereochemical fidelity, crucial for biological activity, as documented in stereoisomer synthesis studies.

Salt Formation with Oxalic Acid

Methodology:

  • Reaction: Acid-base reaction between the amino compound and oxalic acid.
  • Conditions: Dissolution in a suitable solvent (e.g., ethanol or water), followed by crystallization.

Research Findings:

  • The oxalate salt enhances solubility and stability, with controlled crystallization conditions yielding high-purity salts.

Data Table: Summary of Preparation Steps

Step Starting Material Key Reagents Conditions Outcome Reference
1 Naphthalene derivative PPh₃, DEAD Room temp to 80°C Tetrahydronaphthalene core
2 2-Ethylphenol K₂CO₃, DMF 80-120°C Phenoxy linkage
3 Epoxypropane derivative Amino precursor Mild heating Amino-propanol intermediate
4 Tetrahydronaphthalene amine + amino-propanol NaBH₃CN Mild conditions Coupled amino alcohol
5 Free base + oxalic acid Ethanol/water Crystallization Oxalic acid salt

Notes and Considerations

  • Stereoselectivity: Critical for biological activity; chiral catalysts or resolution techniques are employed.
  • Yield Optimization: Reaction conditions such as temperature, solvent, and catalysts are optimized based on literature precedents.
  • Purity: Purification via chromatography and crystallization ensures high-quality pharmaceutical intermediates.

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-(2-ethylphenoxy)-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-2-ol?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A general approach includes:

  • Step 1: Formation of the phenoxy intermediate via reaction of 2-ethylphenol with a propargyl or epoxide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Introduction of the tetrahydronaphthalen-1-ylamino group via aminolysis, using ammonia or a substituted amine in polar aprotic solvents (e.g., DMSO or acetonitrile) .
  • Step 3: Acid-base workup (e.g., oxalic acid) to isolate the final compound.
    Key Optimization: Use TLC (n-hexane:ethyl acetate, 9:1) to monitor reaction progress and ensure intermediates are free of unreacted starting materials .

Advanced: How can computational modeling resolve contradictory data in receptor binding studies for this compound?

Methodological Answer:
Contradictory pharmacological data (e.g., serotonin receptor affinity vs. inactivity) can be addressed via:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding interactions with receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A). Compare binding energies and pose predictions with experimental IC₅₀ values .
  • MD Simulations: Conduct 100-ns molecular dynamics simulations to assess stability of ligand-receptor complexes in explicit solvent models (e.g., TIP3P water). Analyze RMSD and hydrogen-bonding patterns to validate/invalidate hypothesized binding modes .
  • QSAR Modeling: Build quantitative structure-activity relationship models using datasets from analogs with confirmed activity to predict modifications that enhance selectivity .

Basic: Which analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (70:30, 0.1% TFA). Retention time and peak area quantify purity (>98%) .
  • NMR: ¹H and ¹³C NMR in DMSO-d₆ confirm structural integrity. Key signals include δ 1.2–1.4 ppm (ethylphenoxy CH₃), δ 4.1–4.3 ppm (propan-2-ol CH), and δ 6.8–7.2 ppm (tetrahydronaphthalene aromatic protons) .
  • TLC: Validate intermediates using silica gel plates and n-hexane:ethyl acetate (9:1) as the eluent .

Advanced: What strategies mitigate enantiomeric impurities during synthesis?

Methodological Answer:

  • Chiral Resolving Agents: Employ (R)- or (S)-mandelic acid to form diastereomeric salts, followed by recrystallization in ethanol/water .
  • Asymmetric Catalysis: Use palladium-catalyzed allylic amination with chiral ligands (e.g., BINAP) to stereoselectively install the tetrahydronaphthalen-1-ylamino group .
  • HPLC Chiral Separation: Utilize a Chiralpak IA column with n-hexane:isopropanol (85:15) to isolate enantiomers. Monitor optical rotation ([α]²⁵D) to confirm configuration .

Basic: How can researchers assess the compound’s stability under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Analyze degradation products via LC-MS. Oxalic acid adducts are stable below pH 5 but hydrolyze above pH 8, releasing free propan-2-ol derivatives .
  • Kinetic Analysis: Plot degradation rate constants (k) vs. pH to identify optimal storage conditions (e.g., pH 4–6 for long-term stability) .

Advanced: What experimental designs address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Dose-Response Profiling: Conduct MTT assays on 3+ cell lines (e.g., HEK293, HeLa, HepG2) with 10-dose serial dilutions (1 nM–100 µM). Calculate IC₅₀ values and compare Hill slopes to assess mechanistic consistency .
  • Metabolic Profiling: Use LC-MS to quantify intracellular metabolite levels (e.g., ATP, NADH) post-treatment. Correlate cytotoxicity with metabolic disruption (e.g., glycolysis inhibition) .
  • CRISPR Screening: Perform genome-wide knockout screens in resistant vs. sensitive cell lines to identify genetic modifiers of toxicity (e.g., pro-apoptotic genes) .

Basic: What are common impurities in the final product, and how are they controlled?

Methodological Answer:

Impurity Source Control Method
Unreacted 2-ethylphenolIncomplete substitutionTLC (Rf = 0.5 in 9:1 hexane:EtOAc)
Oxalic acid adductsAcidic workup byproductsRecrystallization (ethanol/water)
Diastereomeric byproductsPoor stereochemical controlChiral HPLC

Advanced: How can in silico toxicity prediction tools guide SAR studies?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ProTox-II to predict bioavailability, CYP450 inhibition, and hERG channel liability. Prioritize analogs with LogP < 3 and no PAINS alerts .
  • Mitotoxicity Screening: Employ MITOsym™ to model mitochondrial dysfunction risks. Compounds with >50% ATP depletion at 10 µM should be deprioritized .
  • Structural Alerts: Use DEREK Nexus to flag mutagenic or carcinogenic motifs (e.g., aromatic amines). Modify the tetrahydronaphthalene moiety to eliminate alerts .

Basic: What solvent systems are optimal for recrystallization of the oxalic acid adduct?

Methodological Answer:

  • Ethanol/Water (8:2): Provides high recovery (>85%) with minimal residual DMF .
  • Acetone/Hexane (1:3): Effective for removing non-polar impurities (e.g., unreacted naphthalene derivatives) .
  • Critical Parameters: Cool solutions gradually (2°C/min) to form large crystals. Filter under vacuum and dry at 40°C for 24 hours .

Advanced: How do researchers validate target engagement in vivo for this compound?

Methodological Answer:

  • PET Imaging: Synthesize a carbon-11 or fluorine-18 radiolabeled analog. Administer to rodents and quantify brain penetration via PET-MRI co-registration .
  • Biochemical Pull-Down: Use a biotinylated derivative with streptavidin beads to isolate bound proteins from tissue lysates. Identify targets via LC-MS/MS proteomics .
  • Pharmacodynamic Markers: Measure downstream biomarkers (e.g., serotonin levels in CSF via microdialysis) after dosing to confirm functional target modulation .

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